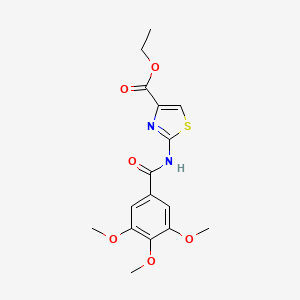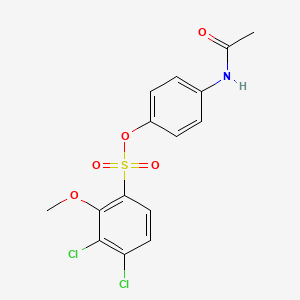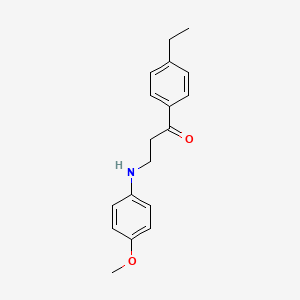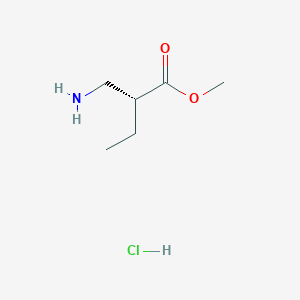
乙酸-2-(3,4,5-三甲氧基苯甲酰胺基)噻唑-4-羧酸酯
描述
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C16H18N2O6S and a molecular weight of 366.39 . It is a type of thiazole ester .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate are not available in the search results, related compounds have been synthesized through various methods. For instance, a thiazole ester was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is characterized by a thiazole ring attached to a carboxylate group . The molecule is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate has a molecular weight of 366.39 . Further physical and chemical properties are not available in the search results.科学研究应用
合成和表征
- Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate 衍生物已合成并使用各种光谱技术(如 NMR、FT-IR、UV-Vis 和 SC-XRD)进行了表征。这些化合物,包括 Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate 的类似衍生物,由于其显着的非线性光学 (NLO) 特性而在技术应用中显示出潜力 (Haroon 等人,2019)。
抗菌和抗氧化特性
- 一系列乙基 2-(2-(芳基亚烷基)肼基)噻唑-4-羧酸酯已对其抗菌和抗氧化活性进行了评估。特定的衍生物已显示出有希望的结果,作为具有相当大的自由基清除活性的抗氧化剂 (Haroon 等人,2021)。
抗癌活性
- 已合成源自类似噻唑化合物的新的杂环化合物并评估其抗癌活性。一些化合物对人类癌细胞系表现出有效的活性 (Abdel-Motaal 等人,2020)。
抗病毒应用
- 噻唑衍生物的抗病毒潜力也很显着。分子对接方法预测了某些化合物作为 SARS-CoV-2(COVID-19)治疗靶点的潜力,显示出良好的结合亲和力和抑制常数 (Haroon 等人,2021)。
光学和电子特性
- 已使用密度泛函理论 (DFT) 方法研究了噻唑衍生物的电子结构和特性,突出了它们在光电应用中的潜力,这是由于有利的 NLO 特性 (Haroon 等人,2020)。
作用机制
Target of Action
The primary target of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the biosynthesis of peptidoglycan, leading to the weakening of bacterial cell walls . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antibacterial effect .
Pharmacokinetics
The compound’s molecular weight (36639) and LogP (267090) suggest that it may have good bioavailability .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature for optimal stability
属性
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZQNJELGQPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)
![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)


![1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2782540.png)


![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)




![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2782554.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)